Ethyl(diphenylmethyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16NO2- |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
N-benzhydryl-N-ethylcarbamate |
InChI |
InChI=1S/C16H17NO2/c1-2-17(16(18)19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19)/p-1 |
InChI Key |
AZQJSELQWWKXEZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl Diphenylmethyl Carbamate
Solvent-Free and Environmentally Conscious Preparation Techniques
In recent years, the principles of green chemistry have spurred the development of solvent-free and environmentally benign synthetic methods for the production of carbamates. These techniques aim to reduce or eliminate the use of hazardous and volatile organic solvents, which are often costly and contribute to environmental pollution. Such approaches are not only ecologically advantageous but also offer benefits in terms of process simplicity, cost-effectiveness, and safety.
One of the prominent solvent-free methods for carbamate (B1207046) synthesis is "grindstone chemistry," a form of mechanochemistry. arkat-usa.org This technique involves the grinding of solid reactants together, where the mechanical energy input facilitates the chemical reaction without the need for a solvent medium. arkat-usa.orgsciforum.net The friction between the solid particles provides the necessary activation energy for the reaction to proceed. arkat-usa.orgsciforum.net This method has been successfully applied to the synthesis of primary carbamates from a variety of alcohols, including primary, secondary, tertiary, allylic, and benzylic alcohols. sciforum.netresearchgate.net
A general approach in grindstone chemistry for preparing primary carbamates involves the reaction of an alcohol with sodium cyanate (B1221674) in the presence of a solid acid catalyst. arkat-usa.orgtubitak.gov.tr Various solid acids have been employed for this purpose, including silica (B1680970) sulfuric acid and heteropolyacids like Preyssler's catalyst (H₁₄[NaP₅W₃₀O₁₁₀]). arkat-usa.orgsciforum.net These solid acids are often mild, efficient, and can be easily handled. arkat-usa.org The reactions are typically carried out at room temperature with high yields and purity, often without the need for complex purification steps like column chromatography. tubitak.gov.tr For instance, a mixture of an alcohol, sodium cyanate, and trichloroacetic acid, when ground together, can produce the corresponding primary carbamate in good yields. tubitak.gov.tr
Another environmentally conscious approach is the use of urea (B33335) as a carbonyl source, replacing the highly toxic phosgene (B1210022) and its derivatives. thieme-connect.comgoogle.com The reaction of alcohols with urea can be catalyzed by various metal oxides, such as zinc oxide, manganese oxide, or aluminum oxide, under sealed and heated conditions to yield carbamates. google.com This method is considered green as the primary byproduct is ammonia, which can potentially be recovered and reused. google.com For example, the synthesis of ethyl carbamate from urea and ethanol (B145695) has been demonstrated using metal oxide catalysts at temperatures between 100-200°C, achieving high product yields. google.com Indium(III) triflate has also been reported as an effective catalyst for the synthesis of primary carbamates from alcohols and urea, offering good to excellent yields under relatively mild conditions. thieme-connect.com
While the direct synthesis of Ethyl(diphenylmethyl)carbamate using these specific solvent-free methods is not explicitly detailed in the cited literature, the existing research provides a strong foundation for their application. Given that these methods are effective for a wide range of alcohols, including secondary alcohols, it is plausible that diphenylmethanol (B121723) could serve as a substrate to produce the corresponding carbamate.
Table 1: Examples of Solvent-Free and Environmentally Conscious Carbamate Synthesis
| Reactants | Catalyst/Reagent | Reaction Conditions | Product Type | Yield (%) | Reference |
| Alcohol, Sodium Cyanate | Trichloroacetic Acid | Grinding, Room Temperature, 12 h | Primary Carbamate | 60-95 | tubitak.gov.tr |
| Alcohol, Sodium Cyanate | Silica Sulfuric Acid | Grinding, Room Temperature, Short Reaction Times | Primary Carbamate | High | arkat-usa.org |
| Alcohol, Sodium Cyanate | Preyssler Heteropolyacid | Grinding, Room Temperature | Primary Carbamate | High | sciforum.net |
| Urea, Ethanol | Metal Oxide | 100-200°C, 0.1-2.0 MPa, 1-12 h | Ethyl Carbamate | >95 | google.com |
| Alcohol, Urea | Indium(III) Triflate | 1,4-Dioxane, 100°C | Primary Carbamate | Good-Excellent | thieme-connect.com |
| N-Hetaryl Ureas, Alcohols | None (Catalyst-free) | Microwave, 120°C, 1-3 h | N-Substituted Carbamate | 48-94 | rsc.org |
Advanced Spectroscopic Characterization of Ethyl Diphenylmethyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of Ethyl(diphenylmethyl)carbamate provides distinct signals for each type of proton within the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) are indicative of the electronic environment and neighboring protons.
The protons of the ethyl group exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons. The diphenylmethyl group features a methine proton (-CH-), which typically appears as a doublet due to coupling with the adjacent N-H proton. The ten protons on the two phenyl rings would produce complex multiplets in the aromatic region of the spectrum. The carbamate (B1207046) proton (-NH-) signal is often broad and its coupling may sometimes be unobserved due to chemical exchange.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (ethyl) | ~1.2 | Triplet (t) | ~7.1 |
| -O-CH₂- (ethyl) | ~4.1 | Quartet (q) | ~7.1 |
| -NH- (carbamate) | ~5.5 - 6.5 | Doublet (d) / Broad | ~8.0 |
| -CH- (diphenylmethyl) | ~6.2 | Doublet (d) | ~8.0 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds.
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons.
For this compound, eight distinct signals are expected. The ethyl group will show two signals in the upfield region. The diphenylmethyl carbon (-CH-) will appear further downfield. The ten aromatic carbons will show several signals in the ~125-145 ppm range; due to symmetry, the ten carbons of the two phenyl rings will likely resolve into four signals (one for the ipso-carbon attached to the methine, two for the ortho and meta carbons, and one for the para carbon). The carbonyl carbon (-C=O) of the carbamate functional group will be the most downfield signal, typically appearing above 155 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ (ethyl) | ~14 |
| -O-C H₂- (ethyl) | ~61 |
| -C H- (diphenylmethyl) | ~60 |
| Aromatic Carbons | ~126 - 142 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds such as ethyl carbamate and diphenylmethane (B89790) derivatives. chemicalbook.comchemicalbook.com
To unambiguously confirm the molecular structure and assign all signals, advanced two-dimensional (2D) NMR experiments are employed. measurlabs.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. longdom.org For this compound, a COSY spectrum would show cross-peaks connecting the -CH₂- and -CH₃ protons of the ethyl group. It would also crucially show a correlation between the methine -CH- proton and the carbamate -NH- proton, confirming their adjacency. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methine -CH- proton at ~6.2 ppm to the carbon at ~60 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is vital for piecing together the molecular framework. Key correlations would include the one from the methine -CH- proton to the carbonyl carbon (-C=O) and the aromatic ipso-carbons, confirming the diphenylmethyl group's attachment to the nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nanalysis.com A NOESY spectrum would be useful to confirm the three-dimensional structure, showing through-space correlations between the methine (-CH-) proton and the ortho-protons of the adjacent phenyl rings. nih.govrug.nl
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. vscht.cz
N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary carbamate. rsc.orgresearchgate.net
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methine groups) appear just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A very strong and sharp absorption band is characteristic of the carbonyl group in the carbamate, typically found in the range of 1690-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum. orgchemboulder.com
N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, appears around 1510-1550 cm⁻¹. rsc.org
C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the carbamate ester are expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. orgchemboulder.com
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region correspond to carbon-carbon stretching within the phenyl rings. Out-of-plane (OOP) bending bands for the monosubstituted phenyl rings appear in the 690-770 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | -NH- | 3300 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | -CH-, -CH₂-, -CH₃ | 2850 - 3000 | Medium |
| C=O Stretch | -C(=O)O- | 1690 - 1720 | Strong, Sharp |
| N-H Bend | -NH- | 1510 - 1550 | Medium |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Weak |
Raman spectroscopy provides information that is complementary to FT-IR. While IR spectroscopy is most sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations.
The Raman spectrum of this compound would be expected to show:
Aromatic Ring Breathing: A very strong, sharp signal around 1000 cm⁻¹ due to the symmetric "breathing" mode of the phenyl rings.
C=C Stretches: The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also typically strong in the Raman spectrum.
C-H Stretches: Both aromatic (~3060 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching modes are visible.
Carbamate Group: The carbonyl (C=O) stretch is also observable in Raman, though often weaker than in the IR spectrum. Other carbamate vibrations, like the C-N stretch, would also be present. researchgate.netnih.gov
The combination of FT-IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No experimental mass spectra or detailed fragmentation studies for this compound have been found in the reviewed scientific literature and databases. Therefore, a data table detailing its fragmentation pattern cannot be generated.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While the theoretical exact mass of this compound can be calculated from its molecular formula (C₁₆H₁₇NO₂), no published experimental High-Resolution Mass Spectrometry (HRMS) data is available to confirm this value. An experimentally determined exact mass is crucial for unambiguous formula determination.
X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination
A search of crystallographic databases has not yielded a crystal structure for this compound. Consequently, information regarding its solid-state molecular structure, such as unit cell dimensions, space group, and atomic coordinates, is not available. A data table for its crystallographic parameters cannot be created.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no available literature containing the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound. As a result, details on its specific electronic transitions, including the wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity values, cannot be reported.
Computational and Theoretical Investigations of Ethyl Diphenylmethyl Carbamate
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling encompasses the computational techniques used to represent and manipulate molecular structures. google.com A key application is conformational analysis , which involves studying the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. google.combigchem.eu These different arrangements, or conformations, often have different energy levels, and identifying the most stable (lowest energy) conformation is crucial for understanding a molecule's physical properties and biological activity. google.com This is particularly relevant for a molecule like Ethyl(diphenylmethyl)carbamate, which has several rotatable bonds.
Molecular Dynamics (MD) simulations are a powerful tool for this purpose. uantwerpen.be MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the conformational landscape. google.com By simulating the molecule's behavior, researchers can identify preferred conformations and understand the flexibility of different parts of the structure, such as the diphenylmethyl group.
While detailed conformational analyses for this compound are not available, related studies on ethyl benzyl (B1604629) carbamates have noted the importance of such an analysis for determining the lowest energy conformation, even if they did not perform one themselves. scirp.orgscirp.org The standard procedure involves performing a "scan" of dihedral angles, where the angle is systematically rotated in steps, and the energy is calculated at each step to map out the potential energy surface associated with that rotation. google.com
Reaction Mechanism Elucidation through Computational Pathway Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. mpg.de By mapping the potential energy surface of a reaction, researchers can trace the lowest energy path from reactants to products, identifying key intermediates and high-energy transition states along the way. mdpi.com This provides a detailed, step-by-step picture of how a chemical transformation occurs.
A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that must be achieved for reactants to convert into products. nih.gov It is a saddle point on the potential energy surface and cannot be isolated experimentally. nih.gov Computational methods can locate and characterize the geometry and energy of these transition states. lupinepublishers.comresearchgate.net
Identifying the transition state is critical for understanding a reaction's feasibility and rate. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction speed. Analyzing the structure of the transition state reveals which bonds are breaking and which are forming, confirming the proposed mechanism.
Computational methods can provide quantitative data on the thermodynamics and kinetics of chemical reactions. Thermodynamic properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation can be calculated for reactants, products, and transition states. nih.govarabjchem.org
The formation of carbamates, for instance, often involves the reaction of an amine with carbon dioxide or related species like carbonic acid and bicarbonate. nih.gov Studies on simple amines like monoethanolamine have shown that the reaction mechanism can involve multiple parallel pathways, with the dominant path being highly dependent on pH. nih.gov Kinetic parameters, such as rate constants and equilibrium constants, for these formation reactions have been determined experimentally and can be supported by computational analysis. nih.gov Calorimetry has also been used to directly measure the enthalpy of carbamate (B1207046) formation for various amines. iaea.org For the transformation of carbamates, such as through cyclization reactions, kinetic studies combined with computational analysis can reveal the influence of acid strength on reaction rates and help identify key intermediates like protonated isocyanates. researchgate.net
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
The structural elucidation of a chemical compound is fundamentally reliant on the synergy between theoretical calculations and experimental spectroscopic data. For this compound, computational chemistry provides a powerful avenue for predicting spectroscopic parameters, which can then be validated against experimental measurements to confirm its molecular structure. Methods like Density Functional Theory (DFT) are commonly employed to calculate the vibrational frequencies corresponding to infrared (IR) spectra. scirp.org
Theoretical calculations can predict the characteristic vibrational modes of the this compound molecule. For instance, the stretching vibration of the carbonyl group (C=O) in the carbamate moiety is a strong, distinct band in the IR spectrum. Computational models, such as those using the B3LYP functional with a 6-31+G(d) basis set, can calculate the expected frequency for this vibration. scirp.org Similarly, frequencies for other key functional groups can be predicted, including the C-O-C asymmetric stretch, the C-N stretch, and the vibrations associated with the two phenyl rings. mdpi.com
These theoretical predictions are then compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. nih.govnih.gov Experimental FTIR spectra of related carbamate compounds show characteristic absorption bands. mdpi.comrsc.org For example, the C=O stretching vibration is typically observed in the range of 1700–1740 cm⁻¹. mdpi.comrsc.org The phenyl groups present are indicated by C=C stretching vibrations at approximately 1605 cm⁻¹, and the C-O-C arrangement shows asymmetric stretching between 1245 and 1216 cm⁻¹. mdpi.comnih.gov The agreement between the computationally predicted frequencies and the experimentally observed bands serves as a robust validation of the compound's structure. Studies on similar molecules, such as ethyl benzyl carbamates, have demonstrated that methods like the Hartree-Fock (HF) theory can yield results that correlate well with experimental IR frequencies. scirp.org
Beyond vibrational spectroscopy, theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy. vu.lt For N-diphenylmethyl-piperazine-based conjugates, which share the diphenylmethyl group, absorption maxima have been experimentally observed between 203 and 287 nm. mdpi.com Theoretical calculations can help assign these electronic transitions, providing deeper insight into the molecular orbital structure. vu.lt
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (IR) for this compound Note: The theoretical values are illustrative based on common computational methods for similar structures. Experimental values are based on data for structurally related compounds.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Typical Experimental Frequency (cm⁻¹) | Reference |
| C=O | Stretching | 1725 | 1722 - 1740 | mdpi.com |
| Phenyl C=C | Stretching | 1600 | ~1605 | mdpi.com |
| N-H (if present) | Bending | 1520 | ~1512 | mdpi.com |
| C-O-C | Asymmetric Stretch | 1230 | 1216 - 1245 | mdpi.comnih.gov |
| C-N | Stretching | 1355 | ~1365 | rsc.org |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at building mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are invaluable for predicting the behavior of new compounds and for understanding reaction mechanisms. While specific QSRR studies focusing exclusively on this compound are not prominent in the literature, the principles can be applied based on research on analogous structures like other carbamates and compounds containing the benzhydryl (diphenylmethyl) moiety. nih.govresearchgate.netchemrxiv.org
A QSRR model is typically developed by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multivariate linear regression (MLR), to find a correlation with an experimentally measured reactivity parameter. researchgate.netchemrxiv.org Molecular descriptors can be categorized as electronic (e.g., atomic charges, electrophilicity/nucleophilicity indices), steric (e.g., molecular volume, percent buried volume), or quantum chemical (e.g., energies of Frontier Molecular Orbitals like HOMO and LUMO). scirp.orgresearchgate.netchemrxiv.org
For a series of substituted diphenylmethyl carbamates, a QSRR study could, for example, aim to predict the rate of a specific reaction. The reactivity would be the dependent variable, while calculated descriptors would be the independent variables. For instance, studies on the reactivity of benzhydrylium ions (the cation of the diphenylmethyl group) have successfully used data-driven workflows to predict reactivity parameters from structural information alone. chemrxiv.org Similarly, QSRR models have been developed for other carbamates to predict properties like HPLC retention behavior or biological activity. nih.govresearchgate.net A study on alkoxyphenylcarbamic acid esters used in silico calculated descriptors to create a robust model for predicting their retention factor in various HPLC systems. researchgate.net
The development of a QSRR model for compounds related to this compound would involve synthesizing a series of derivatives with varying substituents on the phenyl rings. Their reactivity would be measured experimentally, and a wide range of molecular descriptors would be calculated computationally. The resulting dataset would be used to build a predictive model. Such a model could elucidate the electronic and steric factors governing the reactivity of this class of compounds.
Table 2: Illustrative QSRR Data for a Hypothetical Series of Substituted Diphenylmethyl Carbamates Note: This table is a hypothetical example to illustrate the principle of a QSRR study. The values are not from a specific experimental study.
| Compound (Substituent on one Phenyl Ring) | Calculated Descriptor (e.g., LUMO Energy in eV) | Experimental Reactivity (e.g., log(k_rel)) |
| 4-H (this compound) | -0.55 | 1.00 |
| 4-OCH₃ | -0.48 | 0.75 |
| 4-Cl | -0.62 | 1.35 |
| 4-NO₂ | -0.85 | 2.10 |
Advanced Applications and Research Directions of Ethyl Diphenylmethyl Carbamate
Ethyl(diphenylmethyl)carbamate as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate is a cornerstone of its importance in modern organic chemistry. Its inherent reactivity and structural motifs allow for the strategic construction of complex molecules and the protection of sensitive functional groups.
Facilitating the Construction of Complex Organic Architectures
This compound serves as a valuable precursor in the assembly of intricate organic structures. The diphenylmethyl group, in particular, can be a key component in the framework of larger molecules. For instance, the bulky diphenylmethyl moiety has been shown to improve the efficacy of certain compounds, particularly against specific biological targets. mdpi.com The carbamate (B1207046) functional group itself is a critical structural element in many therapeutic agents and plays a significant role in modern drug discovery. acs.org The synthesis of complex molecules often involves multi-step processes where the carbamate group can direct reactions to specific sites on a molecule. nih.gov This directed metalation allows for the introduction of various functional groups, leading to the creation of diverse and complex molecular scaffolds. nih.gov
Application as a Chemoselective Protecting Group for Amines
In the realm of organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. organic-chemistry.org Carbamates, including this compound, are widely recognized as effective protecting groups for amines. acs.orgorganic-chemistry.orgmasterorganicchemistry.com The carbamate group reduces the nucleophilicity of the amine, thereby protecting it from reacting with electrophiles. organic-chemistry.org
The selection of a protecting group is critical, and carbamates offer the advantage of being stable under a variety of reaction conditions while also being removable under specific, often mild, conditions. masterorganicchemistry.comwikipedia.org For example, different carbamate protecting groups like Boc, Cbz, and Fmoc can be removed under acidic, hydrogenolysis, or basic conditions, respectively, allowing for selective deprotection in molecules with multiple protected amines. masterorganicchemistry.com This "orthogonal" protection strategy is fundamental in complex syntheses, such as peptide synthesis. organic-chemistry.org The carbamate group can be cleaved using various methods, including treatment with acids, bases, or through hydrogenolysis, depending on the specific carbamate used. libretexts.orgorganic-chemistry.org
Derivatization and Structural Modification of the this compound Core
The core structure of this compound offers numerous possibilities for derivatization and structural modification, leading to the generation of novel compounds with potentially enhanced or entirely new properties.
Synthesis of Novel Analogues via Substituent Variation on Phenyl Rings and Alkyl Chains
The synthesis of new analogues of this compound can be achieved by introducing various substituents onto the phenyl rings or by modifying the ethyl chain. scholarsresearchlibrary.com Research has demonstrated that altering the substituents on the phenyl rings can significantly impact the biological activity of the resulting compounds. frontiersin.org For example, the introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule, which in turn can affect its interaction with biological targets. acs.org
Similarly, modifications to the alkyl chain can lead to new derivatives with different physical and chemical properties. google.com The synthesis of such analogues often involves standard organic reactions, allowing for the creation of a diverse library of compounds for screening in various applications. nih.govmdpi.com
Table 1: Examples of Substituent Variations on Carbamate Analogues
| Parent Compound | Substituent Variation | Resulting Analogue Class | Potential Impact |
|---|---|---|---|
| This compound | Substitution on phenyl rings | Substituted diphenylmethyl carbamates | Altered electronic properties and biological activity frontiersin.orgacs.org |
| This compound | Modification of the ethyl group | N-Diphenylmethyl-N-alkyl carbamates | Modified solubility and pharmacokinetic properties |
| General Carbamate Structure | Introduction of different aryl groups | Aryl carbamates | Varied applications in drug design and materials science acs.org |
| General Carbamate Structure | Introduction of different alkyl groups | Alkyl carbamates | Diverse industrial applications acs.org |
Exploration of Stereoisomeric and Diastereomeric Forms
Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.orgmasterorganicchemistry.com They can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). libretexts.orgtru.caaakash.ac.in
If a chiral center is introduced into the this compound structure, for example, by substitution on the ethyl chain or by using a chiral alcohol or amine in its synthesis, it can exist as different stereoisomers. google.com A molecule with 'n' chiral centers can have up to 2^n stereoisomers. masterorganicchemistry.com The different stereoisomeric forms of a molecule can exhibit distinct biological activities and physical properties. libretexts.org The synthesis and separation of these stereoisomers are crucial for understanding their specific contributions and for developing stereochemically pure compounds for various applications. The terms "erythro" and "threo" are used to describe the relative stereochemistry of adjacent chiral centers in acyclic molecules. aakash.ac.in
Table 2: Types of Stereoisomers
| Isomer Type | Definition | Key Characteristics |
|---|---|---|
| Enantiomers | Non-superimposable mirror images. libretexts.org | Have identical physical properties (except for the direction of rotation of plane-polarized light) and can have different biological activities. tru.ca |
| Diastereomers | Stereoisomers that are not mirror images of each other. libretexts.org | Have different physical and chemical properties. libretexts.org |
Investigation into Catalytic Roles and Ligand Design
The core structure of this compound and its derivatives can also be explored for potential applications in catalysis and ligand design. Carbamates themselves can be synthesized using various catalytic methods, including tin-catalyzed transcarbamoylation and palladium-catalyzed reactions. organic-chemistry.orgnih.gov
The nitrogen and oxygen atoms in the carbamate group can act as coordination sites for metal ions, suggesting that derivatives of this compound could be designed as ligands for transition metal catalysts. rsc.org The steric and electronic properties of the ligand, which can be fine-tuned by modifying the substituents on the phenyl rings and the alkyl chain, play a crucial role in the activity and selectivity of the catalyst. rsc.org For instance, bulky ligands can stabilize the active catalytic species and prevent catalyst deactivation. rsc.org The development of new ligands is a key area of research in homogeneous catalysis, aiming to create more efficient and selective catalysts for a wide range of chemical transformations. rsc.orgtum.demdpi.com
Exploring the Potential of this compound in Catalyst Systems
The unique steric and electronic properties of the diphenylmethyl group present in this compound make it an intriguing component for the design of advanced catalyst systems. While the direct use of this compound as a catalyst is not extensively documented, the incorporation of the diphenylmethyl moiety into catalytically active frameworks is an active area of research. This suggests a fertile ground for the future application of this compound as a precursor or ligand in catalysis.
Research has demonstrated the utility of related diphenylmethyl compounds in various catalytic processes. For instance, diphenylmethyl phosphine (B1218219) has been employed as an effective organic phosphine ligand in transition metal-based catalyst systems. Specifically, it has been used in conjunction with a transition metal salt (containing a halo or acetate (B1210297) group) to catalyze the synthesis of cyclic carbonates from epoxy compounds and carbon dioxide. google.com This system is notable for its high conversion rates under relatively mild reaction conditions (50-90 °C) and its selectivity for cyclic carbonate over polycarbonate formation. google.com The role of the bulky phosphine ligand is crucial in modulating the activity and selectivity of the metal center. This points to the potential of modifying this compound to create novel phosphine ligands, where the carbamate group could further influence the catalyst's properties through secondary interactions.
Another promising avenue involves the use of diphenylmethyl groups in reagents for catalytic transformations. For example, diphenyl methyl silyl (B83357) formates have been successfully used in the ruthenium-catalyzed hydrocarboxysilylation of imines to produce silyl carbamates. nih.gov This reaction proceeds through the formal insertion of carbon dioxide into the N-Si bond of an intermediate silyl amine. nih.gov The fact that the sterically demanding diphenylmethyl group is well-tolerated in this transformation highlights the robustness of this moiety in catalytic cycles.
Furthermore, cooperative catalysis systems have utilized benzhydryl-containing molecules. In one example, benzhydryl allyl amine acts as a key component in a palladium-catalyzed asymmetric allylation of carbonyl compounds. ethz.ch This suggests that the amine precursor to this compound, benzhydrylamine, can be integrated into complex, multi-catalyst systems.
These examples collectively underscore the latent potential of the diphenylmethyl scaffold in catalysis. Future research could focus on the direct application of this compound or its derivatives as:
Ligands for Transition Metal Catalysis: The nitrogen or oxygen atoms of the carbamate could coordinate to a metal center, with the diphenylmethyl group providing a defined steric environment.
Organocatalysts: The carbamate moiety could act as a hydrogen bond donor or acceptor, while the diphenylmethyl group controls the stereochemical outcome of a reaction.
Directing Groups: The entire molecule could be used as a transient directing group to control the regioselectivity or stereoselectivity of transformations on a substrate.
Table 1: Examples of Diphenylmethyl Moieties in Catalytic Systems
| Catalytic System Component | Reaction Catalyzed | Catalyst/Co-catalyst | Reference |
|---|---|---|---|
| Diphenylmethyl phosphine | Cyclic Carbonate Synthesis | Transition Metal Salt | google.com |
| Diphenyl methyl silyl formate | Imine Hydrocarboxysilylation | Ruthenium complex / LiI | nih.gov |
| Benzhydryl allyl amine | Asymmetric Allylation | Palladium / Chiral Brønsted Acid | ethz.ch |
Integration into Advanced Organic Reactions and Methodologies
The diphenylmethyl group is renowned in organic synthesis, primarily for its role as a protecting group for various functionalities, including amines. google.comlibretexts.org The stability of the diphenylmethyl cation allows for its removal under specific acidic conditions, providing a reliable strategy in multistep synthesis. acs.org this compound itself can be viewed as a protected form of benzhydrylamine.
Modern synthetic methodologies are exploring more intricate applications of such carbamates. A notable recent study investigated the dynamic behavior of a benzhydryl carbamate derivative attached to a bullvalene (B92710) cage. rsc.org This research revealed a fascinating interplay where the E/Z isomerization of the carbamate C-N bond was coupled to the constitutional isomerization (shapeshifting) of the bullvalene scaffold. rsc.org The study demonstrated that changing a substituent remote from the carbamate could influence the energetic preference of the bullvalene isomers, but only in one of the carbamate's configurations (the Z-form). rsc.org This work highlights how the carbamate functionality, in concert with the bulky diphenylmethyl group, can be used to control complex molecular dynamics, opening doors for the design of molecular switches and machines.
The synthesis of carbamates is also an area of intense research, with a focus on developing milder and more efficient methods. One advanced approach involves the C-C bond cleavage of specific chloroacetamides to generate carbamate structures under mild conditions. rsc.org This strategy utilizes a reactive spiro intermediate and allows for the synthesis of a diverse range of compounds. rsc.org Another innovative method is the one-step conversion of N-diphenylmethyl amines directly into other carbamates, such as t-butyl carbamates, using reagents like polymethylhydrosiloxane (B1170920) and a Boc anhydride (B1165640). researchgate.net This transformation is significant as it provides a direct route to modify the carbamate functionality while the diphenylmethyl group is still attached.
Table 2: Advanced Organic Reactions Involving Diphenylmethyl Carbamates
| Reaction Type | Description | Key Feature | Reference |
|---|---|---|---|
| Conformational Control | Coupling of carbamate isomerization with bullvalene "shapeshifting". | Use of the carbamate to influence a dynamic covalent system. | rsc.org |
| Protective Group Chemistry | Kinetic studies of acid-catalyzed cleavage of resin-bound benzhydryl carbamates. | Optimization of deprotection conditions for solid-phase synthesis. | acs.org |
| Carbamate Synthesis | Conversion of N-diphenylmethyl amines to t-butyl carbamates. | Direct, one-step functional group interconversion. | researchgate.net |
| C-C Bond Cleavage | Synthesis of carbamates from chloroacetamides via a spiro intermediate. | Novel synthetic route to carbamate structures. | rsc.org |
Future Prospects in Functional Materials and Supramolecular Chemistry (excluding polyurethanes)
The inherent properties of this compound—a hydrogen-bonding carbamate group flanked by a hydrophobic, bulky, and π-rich diphenylmethyl moiety—make it an excellent candidate for the construction of functional materials and supramolecular assemblies. While the field of polyurethanes is explicitly excluded, numerous other material classes stand to benefit.
One promising area is in the development of agrochemicals. Research into N-benzhydryl valinamide (B3267577) carbamates has shown that these molecules can exhibit significant fungicidal activity. rsc.org By introducing substituted aromatic rings to the benzhydryl group, researchers were able to modulate the bioactivity against pathogens like Phytophthora capsici. rsc.org This suggests that this compound could serve as a core structure for developing new classes of pesticides or fungicides, where the ethyl carbamate and diphenylmethyl groups are systematically modified to optimize activity and selectivity.
The principles of supramolecular chemistry, which rely on non-covalent interactions like hydrogen bonding and π-π stacking, offer a powerful toolkit for designing self-assembling systems. Carbamates are known to be excellent building blocks for such systems. For instance, alkyl bicarbamates have been shown to act as effective supramolecular organogelators, capable of phase-selective gelation of oil from water. utk.edu The self-assembly is driven by hydrogen bonding between the carbamate groups, leading to the formation of 3D networks that immobilize solvents. utk.edu The bulky and aromatic diphenylmethyl groups in this compound would be expected to significantly influence this self-assembly process through steric effects and π-π stacking interactions, potentially leading to materials with unique gelation properties, liquid crystallinity, or sensor capabilities.
The directional nature of the N-H···O=C hydrogen bonds in carbamates, combined with the potential for C-H···π interactions involving the phenyl rings, could be exploited to create highly ordered, non-polymeric structures. researchgate.net The interplay of these weak interactions can direct the assembly of molecules into predictable patterns, a key goal in crystal engineering and the design of materials with tailored optical or electronic properties. The aforementioned work on bullvalene derivatives also points towards applications in dynamic functional materials, where external stimuli could be used to switch the properties of a material composed of this compound-like units. rsc.org
Future research in this domain could explore:
Organogelators: Investigating the ability of this compound and its derivatives to form gels in various organic solvents.
Liquid Crystals: Exploring whether the rigid, anisotropic shape of the molecule can lead to the formation of liquid crystalline phases.
Molecular Recognition: Using the carbamate group for specific guest binding, with the diphenylmethyl group providing a hydrophobic pocket, for applications in sensing or separations.
Bioactive Materials: Expanding on the fungicidal properties of related compounds to develop new functional materials for crop protection or medical applications. rsc.orgacs.org
Conclusion and Future Outlook
Summary of Key Academic Contributions to Ethyl(diphenylmethyl)carbamate Research
A comprehensive review of academic literature reveals a notable scarcity of research focused specifically on this compound. To date, there are no significant, dedicated academic contributions detailing its synthesis, characterization, or application. The scientific discourse is more developed for related compounds, such as other carbamate (B1207046) esters or molecules containing the diphenylmethyl (benzhydryl) group. For instance, the broader class of organic carbamates has been extensively studied for its utility in medicinal chemistry and as protecting groups in organic synthesis. nih.gov Similarly, the diphenylmethyl group is a well-known moiety in various pharmacologically active compounds. However, the specific combination represented by this compound remains an underexplored area of chemical research. Academic contributions that could be considered relevant are therefore indirect, providing a foundational understanding of carbamate chemistry in general, rather than specific insights into the title compound.
Key academic contributions to the broader field of carbamate chemistry, which provide a framework for potential future studies on this compound, include the development of various synthetic methodologies. Traditional methods often involved hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov Modern approaches have focused on safer and more environmentally benign alternatives, such as the use of carbon dioxide as a C1 synthon. researchgate.netacs.org These synthetic strategies represent a significant academic contribution that could be adapted for the future synthesis of this compound.
Table 1: Overview of General Synthetic Methods for Carbamates
| Method | Reagents | Advantages | Challenges |
| Phosgene-based | Phosgene, Chloroformates, Isocyanates | Well-established, versatile | High toxicity of reagents, generation of hazardous byproducts. nih.gov |
| Rearrangement Reactions | Hofmann, Curtius, Lossen Rearrangements | Avoids phosgene | Can require harsh conditions or toxic reagents like azides. nih.gov |
| Carbon Dioxide Fixation | CO₂, Amines, Alkyl Halides/Alcohols | Utilizes a cheap, non-toxic C1 source, green chemistry approach. acs.orgorganic-chemistry.org | Often requires catalysts, elevated pressures, or long reaction times. nih.gov |
| Transcarbamoylation | Alcohols, Urea (B33335)/Other Carbamates | Economical, broad functional group tolerance. organic-chemistry.org | May require catalysts (e.g., tin-based). organic-chemistry.org |
Identification of Persistent Challenges and Emerging Research Opportunities
The most persistent challenge in the study of this compound is the fundamental lack of dedicated research. This absence from the scientific literature means that its basic chemical and physical properties, spectroscopic data, and potential utility are currently unknown. The initial step for any future research would be to overcome this foundational gap by developing a reliable and efficient synthesis for the compound. While general methods for carbamate synthesis exist, optimizing a procedure for the specific steric and electronic properties of the diphenylmethyl group could present a unique challenge. nih.govresearchgate.net
Another challenge lies in the broader context of carbamate chemistry, which includes issues of metabolic stability and potential toxicity, as observed in other carbamate compounds. nih.gov For example, the simple ethyl carbamate is a known contaminant in fermented foods and is classified as a probable carcinogen, which necessitates careful handling and analysis. nih.govnottingham.ac.uk Any future research into this compound would need to address these potential concerns through rigorous analytical and toxicological evaluation.
Despite these challenges, the lack of information also presents significant research opportunities. The field is wide open for exploration, beginning with:
Synthesis and Characterization: Developing novel synthetic routes and fully characterizing the compound using modern spectroscopic and crystallographic techniques.
Medicinal Chemistry: The carbamate moiety is a key structural feature in many approved drugs. nih.govnih.gov The bulky diphenylmethyl group could be explored for its potential to create new therapeutic agents by interacting with biological targets. Investigating its potential as an enzyme inhibitor or a peptide bond surrogate are viable research avenues. nih.gov
Materials Science: Carbamates are the fundamental linkages in polyurethanes. wikipedia.org The properties that the diphenylmethyl group might confer to new polymers or materials containing this specific carbamate linkage are entirely unexplored.
Computational Studies: In the absence of experimental data, computational chemistry could provide initial insights into the molecule's structure, stability, and potential reactivity, guiding future experimental work.
Interdisciplinary Avenues for Advancing Carbamate Chemistry
Advancing the understanding of under-researched molecules like this compound necessitates a highly interdisciplinary approach, integrating expertise from various scientific fields. The future of carbamate chemistry, in general, lies in the convergence of these disciplines to tackle complex challenges and unlock new applications.
Organic Synthesis and Green Chemistry: Synthetic chemists can focus on developing sustainable methods for producing this compound and other novel carbamates, potentially using CO2 as a feedstock or employing catalytic systems that minimize waste and avoid toxic reagents. acs.orgnih.gov
Medicinal Chemistry and Pharmacology: Collaboration between synthetic chemists and pharmacologists is crucial for designing and evaluating new carbamate-based drug candidates. The structural features of this compound could be systematically modified to probe structure-activity relationships for various biological targets, such as enzymes involved in neurodegenerative diseases or cancer. nih.gov
Computational and Theoretical Chemistry: Theoretical chemists can model the properties and reaction mechanisms of carbamates, providing predictive insights that can accelerate experimental discovery. nih.gov For a molecule like this compound, computational studies could predict its conformational preferences, electronic structure, and potential for intermolecular interactions, which is invaluable for drug design and materials science.
Materials Science and Polymer Chemistry: The incorporation of novel carbamates into polymers could lead to new materials with unique properties. The bulky diphenylmethyl group, for instance, might enhance thermal stability or alter the mechanical properties of polyurethanes. This requires collaboration between organic chemists and material scientists to synthesize, process, and characterize these new materials. wikipedia.org
Analytical Chemistry and Toxicology: As new carbamates are synthesized, advanced analytical techniques are needed to detect and quantify them in various matrices, from biological samples to environmental systems. researchgate.net Toxicologists would play a critical role in assessing the safety profiles of these new compounds, ensuring that their potential benefits are not outweighed by unforeseen risks. nih.gov
By fostering these interdisciplinary collaborations, the scientific community can move beyond the study of well-known compounds and begin to explore the vast, untapped potential of molecules like this compound, thereby advancing the broader field of carbamate chemistry.
Q & A
Basic: What analytical techniques are recommended for quantifying ethyl carbamate in alcoholic beverages, and how do researchers mitigate matrix interference?
Ethyl carbamate (EC) analysis in complex matrices like alcoholic beverages requires gas chromatography coupled with mass spectrometry (GC-MS) due to its low concentration and matrix interferences. Key steps include:
- Solid-phase extraction (SPE) with C18 or alumina columns to remove interfering compounds .
- Use of isotopically labeled internal standards (e.g., ethyl carbamate-d5) to improve precision and accuracy .
- Pre-concentration via dichloromethane extraction and vacuum evaporation to achieve limits of detection (LOD) as low as 2–5 μg/L .
- Validation through collaborative studies to ensure reproducibility across laboratories .
Basic: What are the primary metabolic pathways of ethyl carbamate in mammalian systems, and which enzymes are involved?
Ethyl carbamate is metabolized primarily by CYP2E1 , a cytochrome P450 enzyme, which oxidizes it to vinyl carbamate —a proximate carcinogen. Further epoxidation of vinyl carbamate generates DNA-reactive intermediates (e.g., 1,N⁶-ethenoadenosine) . Secondary metabolites include 2-hydroxyethyl carbamate and ethyl N-hydroxycarbamate, detected via human liver microsomes and NADPH cofactors . Metabolic studies often use radiolabeled EC or high-resolution mass spectrometry to track pathways .
Advanced: How can in vitro models be optimized to study the metabolic conversion of ethyl carbamate to its carcinogenic metabolites like vinyl carbamate?
- Human liver microsomes (HLMs) : Incubate with NADPH and EC under controlled oxygen levels to simulate oxidative metabolism. Monitor metabolites using GC-MS or HPLC .
- CYP2E1 inhibition/induction assays : Use inhibitors like disulfiram or inducers like ethanol to validate enzyme specificity .
- Kinetic isotope effects : Deuterated EC analogs help elucidate rate-limiting steps in vinyl carbamate formation .
- Cell lines : Transfect cells with CYP2E1 to study metabolic activation in vitro .
Advanced: What experimental approaches are used to assess the clastogenic potential of ethyl carbamate in human cell lines, considering contradictory results across assays?
- Sister chromatid exchange (SCE) assays : Detect DNA damage in human lymphocytes exposed to EC (10–100 mM) with exogenous metabolic activation (e.g., S9 mix) .
- Micronucleus tests : Use TK6 lymphoblastoid cells to evaluate chromosomal aberrations; note that EC often shows negative results here without metabolic activation .
- Unscheduled DNA synthesis (UDS) : Measure repair activity in human fibroblasts to confirm genotoxicity .
- Dose-response controls : High doses (≥1 mM) and prolonged exposure times are critical to observe effects due to EC’s weak mutagenicity .
Advanced: How do researchers design co-exposure studies to evaluate the synergistic or antagonistic effects of ethanol on ethyl carbamate toxicity?
- Chronic vs. acute ethanol exposure : Pre-treat rodents with 5% ethanol in drinking water for 3 days to induce CYP2E1, then administer EC to assess enhanced carcinogenicity .
- Simultaneous exposure models : Co-administer EC and ethanol (2.5–5% v/v) in vivo to study competition for CYP2E1, which may reduce EC clearance .
- Tumor promotion assays : Apply EC followed by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) to quantify skin papilloma incidence .
Advanced: What enzymatic strategies are employed to reduce ethyl carbamate levels in fermented products, and how is enzyme efficacy evaluated?
- Ethyl carbamate hydrolase : Isolate enzymes like those from Acinetobacter calcoaceticus to hydrolyze EC into non-toxic ethanol, CO₂, and ammonia .
- Immobilized enzyme reactors : Test stability in industrial conditions (pH 4–6, 20–30°C) using model wine/spirit matrices .
- Kinetic analysis : Measure and to optimize enzyme loading and reaction times .
- Scale-up validation : Pilot studies in distilleries monitor EC reduction post-fermentation using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
